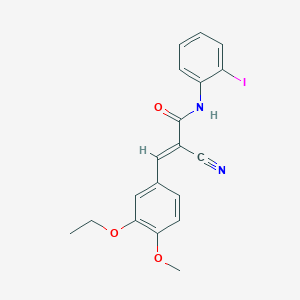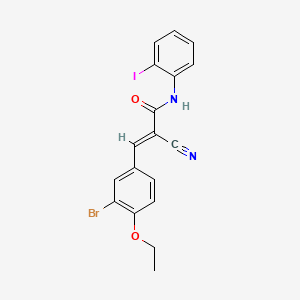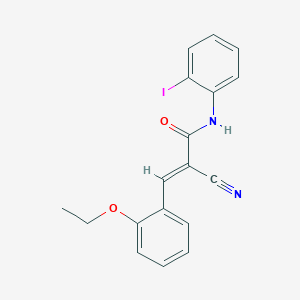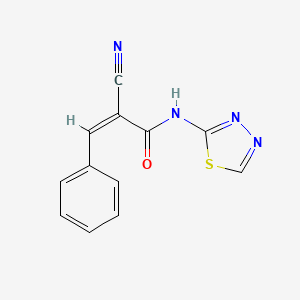
Cambridge id 6690864
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cambridge id 6690864 is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research. In
Mecanismo De Acción
The mechanism of action of Cambridge id 6690864 is not fully understood, but it is believed to act on multiple cellular pathways. The compound has been shown to inhibit the activity of certain enzymes and transcription factors, leading to a reduction in inflammation and tumor growth. It has also been shown to modulate the expression of genes involved in neuronal function, leading to improvements in cognitive function and memory retention.
Biochemical and Physiological Effects:
Cambridge id 6690864 has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and modulate neuronal function. The compound has also been shown to have a positive effect on metabolic function and energy balance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Cambridge id 6690864 in lab experiments is its high yield of synthesis. This makes it an attractive option for large-scale production. However, one limitation is the lack of understanding of its mechanism of action. This makes it difficult to design experiments that specifically target the compound's activity.
Direcciones Futuras
There are several future directions for research on Cambridge id 6690864. One area of interest is its potential therapeutic applications in the treatment of inflammatory diseases, cancer, and viral infections. Another area of interest is its potential use in improving cognitive function and memory retention. Further research is needed to fully understand the compound's mechanism of action and to design experiments that specifically target its activity.
Conclusion:
In conclusion, Cambridge id 6690864 is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research. While there are still limitations to our understanding of its mechanism of action, future research holds promise for its use in the treatment of inflammatory diseases, cancer, and viral infections, as well as in improving cognitive function and memory retention.
Métodos De Síntesis
The synthesis of Cambridge id 6690864 involves the reaction of two precursor molecules in the presence of a catalyst. The precursor molecules are commercially available, and the reaction is relatively simple to carry out. The yield of the synthesis process is high, making it an attractive option for large-scale production.
Aplicaciones Científicas De Investigación
Cambridge id 6690864 has been the subject of numerous scientific studies, primarily due to its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties in pre-clinical studies. It has also been shown to have a positive effect on cognitive function and memory retention.
Propiedades
IUPAC Name |
5-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2S/c1-12(2,3)8-6-18-11(14-8)15-10(16)7-4-5-9(13)17-7/h4-6H,1-3H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNCFWPSMJZXFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49719012 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Cambridge id 6690864 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466849.png)
![(E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466851.png)




![1-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7466881.png)

![(E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B7466922.png)

![[2-(2,6-diethylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7466944.png)

![3-[[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]propanenitrile](/img/structure/B7466955.png)